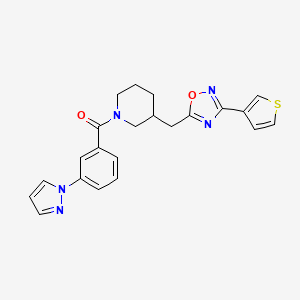

![molecular formula C21H20N2O3S B2832980 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide CAS No. 683265-54-5](/img/structure/B2832980.png)

4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

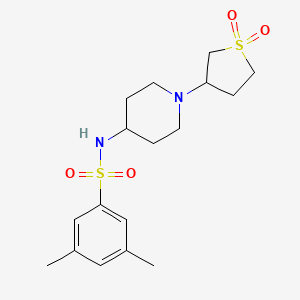

The synthesis of “4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide” involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride, which is then reacted with benzyl sulfamide to form an intermediate. This intermediate is then reacted with 9,10-anthraquinone-1,4-dione or anthracene-9,10-dione to form "4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide".Molecular Structure Analysis

The molecular structure of “4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide” is characterized by a benzamide moiety that is N-linked to a benzyl group . The molecular formula is C29H22N2O5S, and the average mass is 510.56 Da.Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques : Compounds related to 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide, such as various sulfanilamide derivatives, have been synthesized and characterized using techniques like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra. These studies offer insights into the molecular structures and properties of these compounds (Lahtinen et al., 2014).

Biological Evaluation and Potential Applications

- Carbonic Anhydrase Inhibition : Derivatives of 4-substituted benzenesulfonamides, including those with structures similar to 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide, have been evaluated for inhibition of carbonic anhydrase, an enzyme involved in various physiological processes. Such studies are crucial for understanding the potential therapeutic applications of these compounds (Abdel-Aziz et al., 2019).

Advanced Materials and Polymers

- Polyimide Synthesis : Research has been conducted on novel polyimides based on flexible diamines, including those with sulfone, ether, and amide structures similar to 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide. These studies contribute to the development of new materials with potential applications in various industries (Mehdipour‐Ataei et al., 2004).

Anticancer Activity

- Anticancer Potential : Certain derivatives of 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide have been evaluated for their cytotoxic activity against cancer cell lines. This research is pivotal in the search for new anticancer agents (Ravichandiran et al., 2019).

Chemical Reactions and Processes

- Chemical Synthesis and Reactions : Studies have been conducted on the reactions of similar compounds under various conditions, contributing to the understanding of their chemical behavior and potential applications in synthesis processes (O'Conner & Ramage, 1977).

Mechanism of Action

Target of Action

The primary target of 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, Carbonic Anhydrase 2, by binding to the active site of the enzyme. This interaction can inhibit the enzyme’s activity, thereby affecting the balance of carbon dioxide and bicarbonate in the body .

Result of Action

The molecular and cellular effects of 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide’s action would depend on the specific context. By inhibiting Carbonic Anhydrase 2, it could potentially disrupt normal cellular processes that depend on the enzyme’s activity .

properties

IUPAC Name |

4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-23(16-17-8-4-2-5-9-17)27(25,26)20-14-12-18(13-15-20)21(24)22-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMYHHMVZQEMFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2832900.png)

![3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2832902.png)

![4,7,7-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B2832907.png)

![6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline](/img/structure/B2832908.png)

![2-hydroxy-N-(3-hydroxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832909.png)

![N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2832913.png)

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2832918.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2832920.png)